molecular formula C11H14N2O3 B1474089 (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 2071277-78-4

(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B1474089
CAS No.: 2071277-78-4
M. Wt: 222.24 g/mol
InChI Key: SLNHKCJIDSANRA-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Novel pyridine derivatives, including those structurally similar to the compound of interest, have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluations

  • A series of compounds including pyridin-3-yl and azetidin-1-yl moieties have been identified as selective antagonists for specific receptors, showcasing analgesic effects in preclinical models. This highlights the potential of structurally related compounds in pain management and the treatment of other conditions (Tsuno et al., 2017).

Chemical Synthesis and Catalysis

  • Ligand exchange reactions involving compounds with pyridin-3-yl groups have been explored, shedding light on their reactivity and potential applications in catalysis and material synthesis (Klausmeyer et al., 2003).

Structural and Mechanistic Insights

  • Detailed structural characterization of compounds containing pyridin-3-yl and other heteroaromatic rings has provided insights into their protonation sites, hydrogen bonding patterns, and overall molecular stability, which are crucial for designing compounds with desired properties (Böck et al., 2021).

Novel Synthetic Pathways

  • Research on synthesizing new compounds through innovative methods, such as ANRORC rearrangement, has opened up new possibilities for creating derivatives with potential applications in medicinal chemistry and drug design (Sambaiah et al., 2017).

Biochemical Analysis

Biochemical Properties

(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce a conformational change in the enzyme, enhancing its catalytic efficiency.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. These effects can manifest as changes in cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or cellular damage. Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may act as a substrate for specific enzymes, leading to the production of metabolites that participate in downstream metabolic processes. Alternatively, it may inhibit key enzymes in a metabolic pathway, reducing the flux through that pathway and altering the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues. For instance, the compound may be actively transported into cells by specific transporters, leading to its accumulation in the cytoplasm or other cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-10-9(4-3-5-12-10)11(15)13-6-8(14)7-13/h3-5,8,14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNHKCJIDSANRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.